2-Propenethioic acid, S-phenyl ester

RAFT polymerization Controlled radical polymerization Kinetics

2-Propenethioic acid, S-phenyl ester (CAS 94400-15-4), systematically named S-phenyl prop-2-enethioate and commonly referred to as phenyl thioacrylate, is a thioester monomer with the molecular formula C₉H₈OS, molecular weight 164.22 g·mol⁻¹, and a predicted logP of 2.83–2.95. It belongs to the thioacrylate class, in which the carbonyl oxygen of a conventional acrylate ester is replaced by sulfur, conferring markedly different polymerization kinetics, thermal properties, and reactivity compared to both oxygen acrylates and alkyl thioacrylates.

Molecular Formula C9H8OS
Molecular Weight 164.23 g/mol
CAS No. 94400-15-4
Cat. No. B15427529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propenethioic acid, S-phenyl ester
CAS94400-15-4
Molecular FormulaC9H8OS
Molecular Weight164.23 g/mol
Structural Identifiers
SMILESC=CC(=O)SC1=CC=CC=C1
InChIInChI=1S/C9H8OS/c1-2-9(10)11-8-6-4-3-5-7-8/h2-7H,1H2
InChIKeyXWGBJBSEZVCORP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-Phenyl 2-Propenethioate (CAS 94400-15-4) – Core Identity and Procurement-Relevant Characteristics


2-Propenethioic acid, S-phenyl ester (CAS 94400-15-4), systematically named S-phenyl prop-2-enethioate and commonly referred to as phenyl thioacrylate, is a thioester monomer with the molecular formula C₉H₈OS, molecular weight 164.22 g·mol⁻¹, and a predicted logP of 2.83–2.95 [1]. It belongs to the thioacrylate class, in which the carbonyl oxygen of a conventional acrylate ester is replaced by sulfur, conferring markedly different polymerization kinetics, thermal properties, and reactivity compared to both oxygen acrylates and alkyl thioacrylates [1]. Its commercial availability, defined physical properties (predicted density 1.1±0.1 g·cm⁻³, boiling point 233.6±13.0 °C), and structural simplicity make it a readily accessible candidate for controlled radical polymerization, high-refractive-index optical materials, and synthetic methodology studies [1][2].

Why Generic Substitution of S-Phenyl 2-Propenethioate with Other Thioacrylates Is Not Scientifically Sound


Thioacrylate monomers are not functionally interchangeable. The identity of the S-substituent directly governs the apparent propagation rate (kapp), glass transition temperature (Tg), thermal decomposition profile, and char yield of the resulting polymer [1]. For example, replacing the phenyl group with an ethyl chain increases kapp by ~70–90% and raises Tg by 38 °C, while substitution with n-propyl elevates kapp by ~100% but drops Tg by 11 °C [1]. These differences arise from the steric and electronic influence of the thioester side-chain on both the radical propagation step and segmental motion in the polymer backbone; consequently, a polymerisation protocol or material formulation optimised for one thioacrylate will not translate to another without substantial re-optimisation [1]. Generic substitution therefore risks failed polymerisations, off-specification thermal performance, and unpredictable material properties.

Head-to-Head Quantitative Differentiation of S-Phenyl 2-Propenethioate Against Its Closest Thioacrylate and Acrylate Analogs


Slower RAFT Propagation Rate of S-Phenyl Thioacrylate Versus Alkyl Thioacrylates Enables Higher Chain-End Fidelity

In side-by-side RAFT homopolymerisations conducted under identical conditions (toluene, 70 °C, BDTMP chain-transfer agent, AIBN initiator), S-phenyl thioacrylate (PhTA) exhibited an apparent propagation rate (kapp) of 1.90–2.06 × 10⁻⁴ s⁻¹, which is 45–53 % lower than that of ethyl thioacrylate (ETA; kapp = 3.37–3.57 × 10⁻⁴ s⁻¹), 50 % lower than that of isopropyl thioacrylate (i-PTA; kapp = 3.92–3.95 × 10⁻⁴ s⁻¹), and 50–54 % lower than that of n-propyl thioacrylate (n-PTA; kapp = 4.11 × 10⁻⁴ s⁻¹) [1]. The lower kapp is attributed to the steric bulk and electron-withdrawing character of the phenyl group, which stabilises the propagating radical and retards monomer addition [1].

RAFT polymerization Controlled radical polymerization Kinetics

Exceptionally High Char Yield of Poly(S-phenyl thioacrylate) at 600 °C Distinguishes It from All Other Poly(thioacrylate)s

Thermogravimetric analysis (TGA) of homopolymers heated from 30 °C to 1000 °C at 10 °C·min⁻¹ under nitrogen reveals that poly(S-phenyl thioacrylate) (P(PhTA)) leaves a solid residue of 5.904 % at 600 °C, which is 3.1× greater than that of poly(ethyl thioacrylate) (P(ETA), 1.507 %), 3.1× greater than that of poly(ethyl acrylate) (P(EA), 1.925 %), and 4.9× greater than that of both poly(n-propyl thioacrylate) (P(n-PTA), 1.210 %) and poly(isopropyl thioacrylate) (P(i-PTA), 1.211 %) [1]. The elevated char yield is attributed to the aromatic phenyl side-group, which promotes carbonaceous residue formation during thermal degradation [1].

Thermal stability Char yield Flame-retardant polymers

Intermediate Glass Transition Temperature of Poly(S-phenyl thioacrylate) Relative to Alkyl and Oxygen Analogs

Differential scanning calorimetry (DSC) of the homopolymers shows that P(PhTA) has a glass transition temperature (Tg) of −26 °C, which lies between that of P(ETA) (Tg = 12 °C) and P(n-PTA) (Tg = −37 °C) and is 5 °C lower than that of the oxygen analog P(EA) (Tg = −21 °C) [1]. The relatively low Tg, combined with a bulky phenyl side-group, indicates that P(PhTA) retains segmental mobility at temperatures where P(ETA) is already glassy, while providing greater stiffness than P(n-PTA) [1].

Polymer physics Glass transition temperature Material design

Narrower Substrate Scope in Baylis-Hillman Reaction Distinguishes Phenyl Thioacrylate from Phenyl Acrylate

In the Baylis-Hillman reaction of aryl aldehydes catalysed by DABCO, phenyl thioacrylate (the target compound) gave a successful normal Baylis-Hillman adduct exclusively with p-chlorobenzaldehyde; reactions with other aryl aldehydes were either very sluggish or produced multiple unidentified products [1]. In contrast, phenyl acrylate (the oxygen analog) afforded the normal Baylis-Hillman adduct with seven out of eight tested aryl aldehydes (entries 1–2 and 4–8 in Table 3 of the reference) [1]. This marked difference in substrate tolerance means phenyl thioacrylate cannot be used as a drop-in replacement for phenyl acrylate in diversity-oriented Baylis-Hillman protocols.

Baylis-Hillman reaction Synthetic methodology Chemoselectivity

Poly(thiophenyl thioacrylate) Achieves Refractive Index >1.7, Surpassing Conventional Acrylate Polymers for Optical Applications

Polymers prepared by photopolymerisation of thiophenyl thioacrylate monomers (including S-phenyl thioacrylate) exhibit refractive indices greater than 1.7, as disclosed in US Patent 4,710,557 [1]. This value exceeds that of conventional acrylate polymers, which typically range from approximately 1.49 to 1.60 [1]. The enhanced refractive index is attributed to the high polarisability of the sulfur atom and the aromatic phenylthio moiety [1]. Although the patent exemplifies a broader class of thiophenyl thioacrylates, S-phenyl thioacrylate is the simplest member and the logical starting point for structure–property studies.

High refractive index polymers Optical materials Photopolymerisation

Lower Thermal Decomposition Onset Temperature of Poly(S-phenyl thioacrylate) vs Poly(alkyl thioacrylates) Informs Maximum Processing Temperature

Under identical TGA conditions (N₂ atmosphere, 10 °C·min⁻¹), the temperature at which poly(S-phenyl thioacrylate) (P(PhTA)) loses 5 % of its mass (Td) is 199.6 °C, substantially lower than that of poly(ethyl thioacrylate) (P(ETA), 269.7 °C), poly(isopropyl thioacrylate) (P(i-PTA), 242.9 °C), and poly(n-propyl thioacrylate) (P(n-PTA), 211.3 °C) [1]. The lower Td is consistent with the weaker C–S bond strength relative to C–C bonds in alkyl side-chains and the propensity of the aromatic thioester to undergo earlier thermal cleavage [1]. The maximum weight-loss temperature (Tmax) for P(PhTA) is 332.7 °C, compared to 393.6 °C for P(ETA) [1].

Thermal degradation Polymer processing TGA

Evidence-Backed Application Scenarios for S-Phenyl 2-Propenethioate in Research and Industry


Controlled Radical Polymerisation Requiring Extended Chain-Growth Windows

When synthesising block copolymers or polymers with precisely defined molecular weight distributions via RAFT, the 1.7–2.2× slower propagation rate of S-phenyl thioacrylate relative to alkyl thioacrylates [1] permits longer chain-extension times without excessive monomer consumption. This is advantageous for kinetic studies and for building complex macromolecular architectures where chain-end fidelity must be preserved over multiple block additions [1].

Flame-Retardant and High-Char Polymeric Coatings

The 3.1–4.9× higher char yield of P(PhTA) at 600 °C compared to all other poly(thioacrylate)s [1] makes this monomer attractive for developing intumescent or flame-retardant coatings. The aromatic phenylthio group promotes carbonaceous residue formation, which can act as a thermal barrier and reduce smoke evolution in fire scenarios [1].

High-Refractive-Index Optical Components

Based on patent disclosures showing that photopolymerised thiophenyl thioacrylate polymers achieve refractive indices exceeding 1.7 [3], S-phenyl thioacrylate serves as a foundational monomer for formulating optical resins used in thin lenses, prisms, and light guides. The >0.1 refractive index advantage over conventional acrylates [3] translates directly to thinner, lighter optical elements.

Chemoselective Baylis-Hillman Reaction with p-Chlorobenzaldehyde

When a synthetic sequence requires a Baylis-Hillman acceptor that reacts productively with p-chlorobenzaldehyde but not with other aryl aldehydes, S-phenyl thioacrylate provides the necessary chemoselectivity. This contrasts with phenyl acrylate, which reacts broadly and would yield complex mixtures in the same setting [2].

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